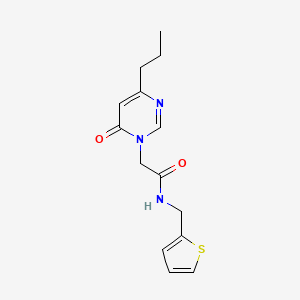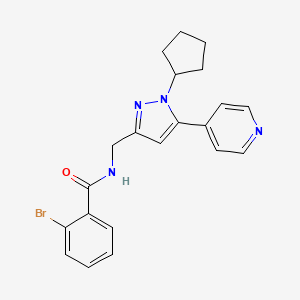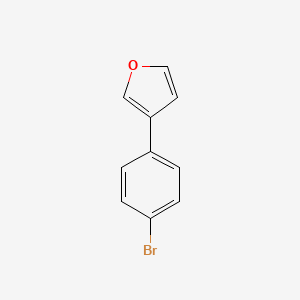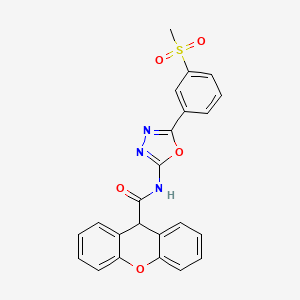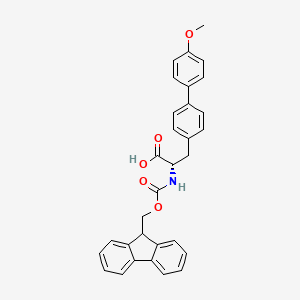
Fmoc-4-(4-methoxyphenyl)-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-4-(4-methoxyphenyl)-L-phenylalanine is an organic compound commonly used in peptide synthesis. It is an amino acid derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino terminus. This compound is particularly useful in the synthesis of polypeptides and their derivatives, as it helps protect the amino terminus from undesired reactions during synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine typically involves the reaction of L-phenylalanine with Fmoc-4-benzoic anhydride under basic conditions. The reaction proceeds as follows:
- Dissolve L-phenylalanine in a suitable solvent such as dimethylformamide (DMF).
- Add Fmoc-4-benzoic anhydride to the solution.
- Introduce a base, such as triethylamine, to facilitate the reaction.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product through crystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors for the reaction.
- Efficient purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
- Strict quality control measures to maintain consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Fmoc-4-(4-methoxyphenyl)-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can undergo reduction to form a cyclohexyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.
Major Products:
Oxidation: Formation of 4-(4-methoxyphenyl)benzoic acid.
Reduction: Formation of 4-(4-methoxycyclohexyl)-L-phenylalanine.
Substitution: Formation of 4-(4-substituted phenyl)-L-phenylalanine derivatives.
Applications De Recherche Scientifique
Fmoc-4-(4-methoxyphenyl)-L-phenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and pharmaceutical purposes.
Mécanisme D'action
The mechanism of action of Fmoc-4-(4-methoxyphenyl)-L-phenylalanine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino terminus of the peptide chain, preventing unwanted reactions during synthesis. The Fmoc group can be easily removed at the end of the synthesis using a base such as piperidine, restoring the original peptide structure.
Comparaison Avec Des Composés Similaires
- Fmoc-4-benzoyl-L-phenylalanine
- Fmoc-4-tert-butoxy-L-proline
- Fmoc-4-iodophenylalanine
Comparison:
Fmoc-4-benzoyl-L-phenylalanine: Similar in structure but with a benzoyl group instead of a methoxy group. It offers different reactivity and protection properties.
Fmoc-4-tert-butoxy-L-proline: Contains a tert-butoxy group, providing steric hindrance and different protection characteristics.
Fmoc-4-iodophenylalanine: Features an iodine atom, allowing for unique substitution reactions and applications in bioorthogonal chemistry.
Fmoc-4-(4-methoxyphenyl)-L-phenylalanine stands out due to its specific methoxy group, which provides unique reactivity and protection properties in peptide synthesis.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(4-methoxyphenyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27NO5/c1-36-23-16-14-22(15-17-23)21-12-10-20(11-13-21)18-29(30(33)34)32-31(35)37-19-28-26-8-4-2-6-24(26)25-7-3-5-9-27(25)28/h2-17,28-29H,18-19H2,1H3,(H,32,35)(H,33,34)/t29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGMTYBMTLVUJD-LJAQVGFWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2511215.png)



![3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2511222.png)
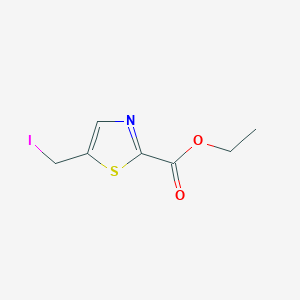

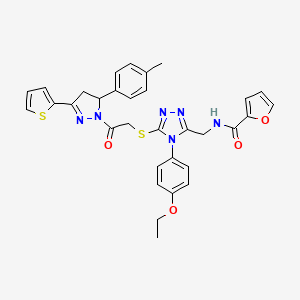
![(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol](/img/structure/B2511227.png)
![5-Chloro-2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2511228.png)
